This compound can be synthesized through various methods including cyclization reactions involving hydrazones and cycloalkanones. It is classified under organic compounds, specifically as an indazole derivative. Its relevance in pharmacology is underscored by its interactions with sigma receptors, which are implicated in numerous neurological disorders and cancers .
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-7-ol can be achieved through several approaches:
The molecular structure of 4,5,6,7-tetrahydro-2H-indazol-7-ol features a bicyclic framework with a hydroxyl group at the 7-position. The compound can be represented by the following molecular formula:
The structure consists of a saturated indazole core which contributes to its stability and reactivity in various chemical environments.
4,5,6,7-tetrahydro-2H-indazol-7-ol participates in several significant chemical reactions:
The mechanism of action for 4,5,6,7-tetrahydro-2H-indazol-7-ol primarily involves its interaction with sigma receptors. These receptors are known to modulate neurotransmitter systems and influence cell survival pathways:
The physical properties of 4,5,6,7-tetrahydro-2H-indazol-7-ol include:
The chemical properties include:
4,5,6,7-tetrahydro-2H-indazol-7-ol has several promising applications in scientific research:
The tetrahydroindazole scaffold serves as a privileged structure for developing sigma-2 (σ2R) receptor ligands with high selectivity over sigma-1 (σ1R) receptors. Structural modifications focus on the N-1 vs. N-2 alkylation and ring saturation. N-2-substituted tetrahydroindazoles (e.g., compound 7g) exhibit >100-fold σ2R selectivity (pKi = 6.8, Ki = 169 nM) with negligible σ1R binding, whereas N-1-substituted analogs display dual receptor activity [2] [9]. Rigidification of the tetrahydroindazole core through spiro-fused systems or incorporation into polycyclic frameworks (e.g., tetrahydroisoquinoline hybrids) further enhances σ2R affinity. Compounds with 3–5 carbon spacers between the tetrahydroindazole and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety (e.g., 15b-d) achieve optimal σ2R binding (Ki < 500 nM) while eliminating σ1R interaction [3].
Table 1: Impact of Scaffold Modifications on Sigma Receptor Selectivity
Compound | Core Structure | pKi (σ2R) | Ki (σ2R, nM) | σ2R/σ1R Selectivity Ratio |
---|---|---|---|---|
7a | N-2-Benzyl | 5.7 | 2193 | <10 |
7g | N-2-Piperidine | 6.8 | 169 | >100 |
7t | 4-(4-Pyridyl)piperidine | 7.8 | 16 | >625 |
15c | Tetrahydroisoquinoline hybrid | 6.9* | 128* | >300 |
*Data approximated from textual descriptions [2] [3].
Electronic and steric properties of R-group substituents critically modulate σ2R affinity and selectivity:
Table 2: Key Substituent Effects on Binding Affinity
Compound | R-Group | Ki σ2R (nM) | Ki σ1R (nM) | Selectivity (σ2R/σ1R) |
---|---|---|---|---|
7a | Phenyl | 2193 | 1576 | 1.4 |
7c | 3,4-Dimethoxyphenyl | 839 | >10,000 | >12 |
7e | 3-Sulfonamidophenyl | 439 | >10,000 | >23 |
7g | Piperidin-4-yl | 169 | >10,000 | >59 |
7n | N-Methylpiperazine | 34 | 192 | 0.18 |
7t | 4-(4-Pyridyl)piperidin-1-yl | 16 | >10,000 | >625 |
Data sourced from radioligand displacement assays [2].
Pharmacophore models derived from tetrahydroindazole ligands identify three critical features for σ2R binding:
The C7-hydroxyl group of 4,5,6,7-tetrahydro-2H-indazol-7-ol serves as a pivotal hydrogen-bond donor, influencing both binding and physicochemical properties:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: